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Introduction
The deposition of callose, a β-1,3-glucan polymer, at the plant cell wall is a hallmark of

pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI). Elicitation with flg22,

a 22-amino acid peptide from bacterial flagellin, induces a signaling cascade leading to callose

deposition, which serves as a physical barrier against pathogen invasion.[1][2][3] The

quantification of callose deposits is a robust method to assess the plant's innate immune

response.[4] These application notes provide detailed protocols for staining and quantifying

flg22-induced callose deposition, along with an overview of the underlying signaling pathway.

flg22-Induced Signaling Pathway Leading to Callose
Deposition
The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2

(FLS2) and its co-receptor BAK1 initiates a signaling cascade.[2][5] This leads to the

production of reactive oxygen species (ROS), activation of downstream defense pathways, and

ultimately, the synthesis of callose by callose synthases like PMR4.[2][6] This signaling is
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complex and can be modulated by plant hormones such as salicylic acid (SA) and jasmonic

acid (JA).[7][8]
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Caption: flg22-induced signaling pathway for callose deposition.

Experimental Protocols
A reliable method for visualizing and quantifying callose deposition involves staining with

aniline blue, which binds to β-1,3-glucans and fluoresces under UV light.[1][9]

Experimental Workflow
The overall workflow for a callose deposition assay involves plant treatment, sample collection

and processing, staining, and finally, imaging and data analysis.
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Caption: General workflow for callose deposition staining.

Detailed Protocol for Aniline Blue Staining of Callose in
Arabidopsis thaliana Leaves
This protocol is adapted from previously published methods.[3][10][11]
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Materials and Reagents:

Arabidopsis thaliana plants (4-5 weeks old)

flg22 peptide solution (1 µM in water)

Syringes (1 mL, needleless)

Destaining solution: 1:3 (v/v) acetic acid:ethanol[11]

Wash solution: 150 mM K₂HPO₄[11]

Staining solution: 0.01% (w/v) aniline blue in 150 mM K₂HPO₄[11]

Mounting solution: 50% (v/v) glycerol[11]

Microscope slides and coverslips

Epifluorescence microscope with a DAPI filter set (e.g., excitation ~390 nm, emission ~460

nm)[10]

Procedure:

Elicitation: Infiltrate fully expanded leaves of Arabidopsis with 1 µM flg22 solution using a

needleless syringe. Infiltrate control leaves with sterile water.

Incubation: Place the plants back in their growth conditions for 18-24 hours to allow for

callose deposition.

Sample Collection and Destaining:

Excise the infiltrated leaves.

Submerge the leaves in destaining solution in a multi-well plate or tube.

Incubate at room temperature overnight, or until the leaves are clear of chlorophyll.

Replace the destaining solution if it becomes heavily pigmented.[11]

Washing:
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Remove the destaining solution.

Wash the leaves with 150 mM K₂HPO₄ for 30 minutes.[11]

Staining:

Replace the wash solution with the aniline blue staining solution.

Incubate in the dark for at least 2 hours to prevent degradation of the dye.[9][11]

Mounting and Visualization:

Carefully transfer a stained leaf onto a microscope slide.

Add a drop of 50% glycerol and place a coverslip over the leaf.[11]

Visualize the callose deposits using an epifluorescence microscope with a DAPI filter set.

Callose deposits will appear as bright fluorescent spots.

Data Presentation and Quantification
The quantification of callose deposits is typically performed by counting the number of

fluorescent spots per unit area of the leaf.[11] Image analysis software such as Fiji (ImageJ)

can be used for automated or semi-automated quantification, providing unbiased and

reproducible results.[1][12]

Quantitative Data Summary
The following table summarizes representative quantitative data on flg22-induced callose

deposition from studies on Arabidopsis thaliana.
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Genotype/Trea
tment

Elicitor
Callose
Deposits (per
mm²)

Fold Change
vs. Wild-Type
(flg22)

Reference

Wild-Type (Col-

0)
Water ~0-5 N/A [2]

Wild-Type (Col-

0)
flg22 ~50-150 1.0 [4][13]

fls2 mutant flg22 ~0-5 ~0.0 - 0.1 [2][4][13]

pmr4 mutant flg22 ~0-5 ~0.0 - 0.1 [2]

JA signaling

mutant (jar1)
flg22

Increased vs.

Wild-Type
>1.0 [8]

SA signaling

mutant (sid2)
flg22

Similar to Wild-

Type
~1.0 [7]

Note: The absolute number of callose deposits can vary depending on the experimental

conditions (e.g., plant age, flg22 concentration, incubation time).

Conclusion
The staining of callose deposition after flg22 elicitation is a fundamental and quantitative assay

in the study of plant innate immunity. The provided protocols and data offer a solid foundation

for researchers to investigate PTI and to screen for compounds or genetic modifications that

modulate this crucial defense response. Adherence to a standardized protocol is critical for

obtaining reproducible and comparable results.[14][15]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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